molecular formula C13H19IN2 B14122079 1,3-Diisopropyl-benzimidazolium iodide

1,3-Diisopropyl-benzimidazolium iodide

Cat. No.: B14122079
M. Wt: 330.21 g/mol
InChI Key: GBPXZGGGKVOMNL-UHFFFAOYSA-M
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Description

1,3-Diisopropyl-benzimidazolium iodide is a chemical compound with the molecular formula C13H19IN2. It belongs to the class of benzimidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-benzimidazolium iodide can be synthesized through the alkylation of benzimidazole derivatives. One common method involves the reaction of benzimidazole with isopropyl iodide in the presence of a base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, resulting in the formation of the desired benzimidazolium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-benzimidazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of 1,3-Diisopropyl-benzimidazolium azide .

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-benzimidazolium iodide involves its interaction with molecular targets through its benzimidazolium core. In antiviral applications, it inhibits viral replication by targeting specific viral enzymes, such as the papain-like protease (PLpro) in SARS-CoV-2. This inhibition is achieved through the removal of zinc from the enzyme’s binding domain, leading to the disruption of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropyl-benzimidazolium iodide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of N-heterocyclic carbenes and in antiviral research .

Properties

Molecular Formula

C13H19IN2

Molecular Weight

330.21 g/mol

IUPAC Name

1,3-di(propan-2-yl)benzimidazol-3-ium;iodide

InChI

InChI=1S/C13H19N2.HI/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

GBPXZGGGKVOMNL-UHFFFAOYSA-M

Canonical SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[I-]

Origin of Product

United States

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